1-(2-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea
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Overview
Description
1-(2-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a methoxyphenyl group and a methylpiperazinyl group attached to a thiourea moiety
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 2-methoxyaniline with 4-methylpiperazine in the presence of a thiocyanate source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to a corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other chemical compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in neurological pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)urea: This compound has a similar structure but with a urea moiety instead of a thiourea moiety, which may result in different chemical and biological properties.
1-(2-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)ethanamine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-16-7-9-17(10-8-16)15-13(19)14-11-5-3-4-6-12(11)18-2/h3-6H,7-10H2,1-2H3,(H2,14,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKWLKQWMDMATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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